1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE
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Overview
Description
1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl sulfonyl group, and a piperidine ring. Its molecular formula is C19H23FN2O2S, and it has a molecular weight of 362.463 g/mol .
Preparation Methods
The synthesis of 1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzyl and fluorophenyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE can be compared with other similar compounds, such as:
1-Benzyl-4-(2-((4-fluorophenyl)sulfonyl)ethyl)piperazine: This compound has a similar structure but differs in the position of the sulfonyl group.
Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: Another related compound with a pyrazole ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H28FN3O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-benzyl-4-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H28FN3O2S/c23-20-6-8-22(9-7-20)29(27,28)26-12-10-21(11-13-26)25-16-14-24(15-17-25)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
InChI Key |
FWDWSABHNKBDDJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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